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Abstract
Dicarbonyl(acetylacetonato)rhodium(I), with the chemical formula Rh(acac)(CO)₂, is a

significant organometallic complex widely utilized as a precursor in homogeneous catalysis.[1]

Its catalytic activity is intrinsically linked to its electronic structure. This guide provides a

comprehensive analysis of the electronic properties of Rh(acac)(CO)₂, integrating experimental

data from spectroscopic techniques with theoretical insights from computational studies. The

objective is to offer a detailed understanding of the bonding, molecular orbital interactions, and

electronic transitions that govern the reactivity of this important rhodium complex.

Introduction
Dicarbonyl(acetylacetonato)rhodium(I) is a dark green solid that is soluble in organic solvents

like acetone and benzene, yielding yellow solutions.[1] It adopts a square planar molecular

geometry.[1] The arrangement of the acetylacetonate (acac) and carbonyl (CO) ligands around

the central rhodium(I) ion dictates the splitting of the d-orbitals and the overall molecular orbital

landscape. Understanding these electronic features is paramount for designing novel catalysts

and predicting their behavior in chemical transformations. This document synthesizes key data
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and methodologies to provide a foundational reference for researchers in catalysis and

medicinal chemistry.

Molecular Structure and Bonding
The crystal structure of Rh(acac)(CO)₂ reveals a square planar coordination environment

around the rhodium(I) center. The acetylacetonate ligand acts as a bidentate ligand,

coordinating through its two oxygen atoms, while the two carbonyl ligands occupy the

remaining coordination sites.

Table 1: Crystallographic Data for Dicarbonyl(acetylacetonato)rhodium(I)[1]

Parameter Value

Crystal System Triclinic

Space Group P1

a 6.5189 Å

b 7.7614 Å

c 9.205 Å

α 106.04°

β 91.15°

γ 100.21°

Rh---Rh distance ~326 pm

The molecules exhibit stacking in the solid state with a significant Rh---Rh interaction distance

of approximately 326 pm.[1]

Experimental Determination of Electronic Structure
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique to probe the core-level electron binding energies, providing

information about the elemental composition and chemical environment of the atoms in a
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molecule.

3.1.1. Experimental Protocol for XPS Analysis of Air-Sensitive Organometallic Compounds

Given that Rh(acac)(CO)₂ can be air-sensitive, proper sample handling is crucial for obtaining

reliable XPS data. The following protocol outlines the general steps for such an analysis.
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Sample Preparation (Inert Atmosphere)

XPS Analysis

Data Processing

Mount sample on holder
in a glovebox or Schlenk line

Use a specialized transfer vessel
to transport the sample

Minimize air exposure

Introduce sample into the
XPS instrument's load-lock

Maintain inert environment

Transfer to the ultra-high
vacuum (UHV) analysis chamber

Irradiate with monochromatic
X-rays (e.g., Al Kα)

Detect and analyze the kinetic
energy of emitted photoelectrons

Calibrate the binding energy scale
(e.g., using adventitious carbon C 1s)

Perform peak fitting and deconvolution
to identify chemical states

Click to download full resolution via product page

3.1.2. Rh 3d Core-Level Spectrum
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The Rh 3d region is particularly informative for understanding the oxidation state and chemical

environment of the rhodium center. The spectrum for Rh(acac)(CO)₂ shows characteristic spin-

orbit splitting into Rh 3d₅/₂ and Rh 3d₃/₂ components.

Table 2: Experimental XPS Data for Rh(acac)(CO)₂

Core Level Binding Energy (eV)

Rh 3d₅/₂ Data not available in search results

Rh 3d₃/₂ Data not available in search results

Note: While a figure showing the Rh 3d XPS spectrum of Rh(acac)(CO)₂ has been reported,

the precise binding energy values were not explicitly stated in the available search results.[1]

Ultraviolet Photoelectron Spectroscopy (UPS)
UPS probes the valence electron energy levels, providing direct insight into the molecular

orbitals involved in bonding. A He(I) UPS spectrum would reveal the energetic distribution of

the d-orbitals of rhodium and the orbitals of the ligands.

3.2.1. Experimental Protocol for UPS Analysis

The experimental setup for UPS is similar to XPS, with the primary difference being the use of

a UV photon source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.81 eV).

The handling of air-sensitive samples follows the same principles as for XPS.

Note: No experimental UPS data for Rh(acac)(CO)₂ were found in the search results.

UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions between

molecular orbitals. The absorption bands correspond to the excitation of electrons from

occupied to unoccupied orbitals.

Note: While the use of UV-Vis spectroscopy for characterization is mentioned, specific spectra

with molar absorptivity values for Rh(acac)(CO)₂ were not available in the provided search

results.
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Theoretical Electronic Structure and Molecular
Orbitals
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic

structure of transition metal complexes.

d-Orbital Splitting in a Square Planar Environment
In the square planar geometry of Rh(acac)(CO)₂, the d-orbitals of the rhodium(I) center (a d⁸

metal) are split in energy. The ordering of the d-orbitals is crucial for understanding the

electronic properties and reactivity.

Rh(I) d-orbitals
(Free ion) dxydxz, dyzdz2dx2-y2

e_dxz_dyze_dz2 e_dxye_dx2y2

Click to download full resolution via product page

Molecular Orbital Analysis from DFT
Recent DFT studies have provided detailed insights into the molecular orbitals of Rh(acac)

(CO)₂. A key feature of the electronic structure is the π-backbonding interaction between the

filled d-orbitals of the rhodium center and the empty π* orbitals of the carbonyl ligands. This

interaction is crucial for the stability and reactivity of the complex.

According to a 2023 DFT study, the Rh → CO π-backbonding primarily involves a set of

rhodium 4d orbitals.[2] The study highlights that the orientation of these orbitals allows for

significant overlap with the unoccupied ligand antibonding orbitals, particularly the Rh-O σ*

orbitals of the acetylacetonate ligand, leading to a notable deshielding effect at the rhodium
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nucleus.[2] Visual representations from this study show the isosurfaces of the key molecular

orbitals involved in this backbonding.[2]

Table 3: Qualitative Description of Key Molecular Orbitals from DFT

Orbital Type Description

Rh → CO π-backbonding

Involves specific Rh 4d orbitals donating

electron density into the π* orbitals of the CO

ligands.[2]

Rh-O σ-bonding
Formed from the overlap of Rh d-orbitals and

oxygen p-orbitals of the acac ligand.

Ligand-based orbitals
Molecular orbitals primarily localized on the

acetylacetonate and carbonyl ligands.

Note: Specific quantitative molecular orbital energy levels and their compositions were not

available in the provided search results.

Synthesis and Purification
A common and effective method for the synthesis of Rh(acac)(CO)₂ involves the reaction of a

rhodium carbonyl halide precursor with an acetylacetonate salt in the presence of a base.

Experimental Protocol for Synthesis
The following is a representative synthetic procedure.
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[(CO)₂RhCl]₂ + Sodium Acetylacetonate

React in the presence of a base

Formation of Rh(acac)(CO)₂

Purification (e.g., sublimation or recrystallization)

Click to download full resolution via product page

A typical preparation involves treating rhodium carbonyl chloride ([(CO)₂RhCl]₂) with sodium

acetylacetonate.[1] The product can be purified by sublimation or recrystallization.[3]

Conclusion
The electronic structure of dicarbonyl(acetylacetonato)rhodium(I) is characterized by a square

planar geometry with a d⁸ electron configuration on the rhodium(I) center. Spectroscopic and

computational studies reveal the importance of Rh → CO π-backbonding in the overall stability

and electronic properties of the complex. The provided data and protocols serve as a valuable

resource for researchers working with this catalyst precursor, enabling a deeper understanding

of its reactivity and facilitating the development of new catalytic applications. Further

experimental work, particularly UPS and detailed UV-Visible analysis, would provide a more

complete quantitative picture of the electronic structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1145531?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Dicarbonyl(acetylacetonato)rhodium(I)
https://www.researchgate.net/figure/Molecular-structures-of-a-dicarbonylacetylacetonatorhodiumI-DAR-b_fig2_366677576
https://www.benchchem.com/product/b1145531?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]

2. Structure and bonding in rhodium coordination compounds: a 103 Rh solid-state NMR and
relativistic DFT study - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06026H
[pubs.rsc.org]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-Depth Technical Guide to the Electronic Structure of
Dicarbonyl(acetylacetonato)rhodium(I)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1145531#electronic-structure-of-rhodium-carbonyl-
acetylacetonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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